Gon-4-ene-3,17-dione, 10-methyl-

Descripción

Historical Perspectives and Early Chemical Syntheses of Gonane (B1236691) Derivatives

The journey into the synthesis of gonane derivatives is deeply rooted in the broader history of steroid synthesis. The mid-20th century was a period of intense research, with foundational work on the total synthesis of non-aromatic steroids laying the groundwork for accessing complex structures like gonanes. Early breakthroughs, such as the development of methods to construct the intricate four-ring steroid nucleus, were pivotal. nih.gov

The nomenclature "gonane" itself gained traction in the early 1960s to classify a specific group of steroids, helping to resolve confusion in naming conventions that arose with the synthesis of novel testosterone (B1683101) analogs. nih.gov Semisynthetic approaches, starting from readily available natural steroids, were historically significant in the pharmaceutical industry for producing high-value therapeutic agents. nih.gov However, the demand for novel structures spurred the development of de novo or total synthesis routes. These routes offered the flexibility to create a wide array of steroid analogs not accessible from natural precursors. Research in the 1950s and 1960s saw the emergence of various synthetic strategies, including methods for creating key intermediates like estra-4,9-diene-3,17-dione (B195082), which shares structural similarities with the gonane dione (B5365651) family. cdnsciencepub.comscholaris.caresearchgate.netgoogle.com These early synthetic endeavors were often multi-step processes, but they were crucial in establishing the chemical pathways to this important class of compounds. google.com

Structural Classification and Nomenclature within Steroidal Chemistry Research

The classification of steroids is systematically based on their core hydrocarbon structure. The parent tetracyclic hydrocarbon, devoid of methyl groups at C-10 and C-13 and a side chain at C-17, is named gonane . wikipedia.orgqmul.ac.uk This fundamental structure, also known as the steroid nucleus, consists of three cyclohexane (B81311) rings and one cyclopentane (B165970) ring fused together. wikipedia.orgwikiwand.com

The addition of specific alkyl groups to the gonane skeleton gives rise to other major classes of steroids. The IUPAC nomenclature provides a clear and systematic way to name these complex molecules. qmul.ac.uk

Table 1: Basic Steroid Hydrocarbon Structures

| Name | Structural Description |

|---|---|

| Gonane | Parent tetracyclic hydrocarbon |

| Estrane (B1239764) | Gonane with a methyl group at C-13 |

| Androstane (B1237026) | Gonane with methyl groups at C-10 and C-13 |

| Pregnane (B1235032) | Androstane with an ethyl group at C-17 |

This table illustrates the hierarchical classification of steroid parent structures based on the gonane framework. wikipedia.orgwikiwand.comqmul.ac.uk

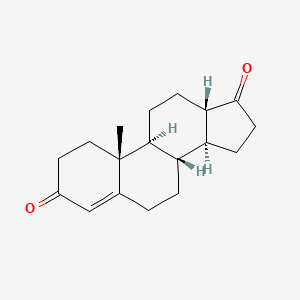

Gon-4-ene-3,17-dione, 10-methyl- is systematically named based on this framework. "Gon" indicates the parent C17 hydrocarbon skeleton. The "-4-ene" suffix denotes a double bond at the C4-C5 position. The "-3,17-dione" indicates the presence of ketone functional groups at positions 3 and 17. The "10-methyl-" prefix specifies a methyl group at the C10 position. This precise nomenclature is vital for distinguishing between the vast numbers of possible steroid isomers and derivatives.

Progestins, a class of steroid hormones, are often categorized based on their structural origins into pregnanes, estranes, and gonanes. taylorandfrancis.com Gonane progestins are derivatives of 19-nortestosterone and form a distinct structural class from estrane progestins. nih.govtaylorandfrancis.com

Academic Significance of Gon-4-ene-3,17-dione, 10-methyl- within Steroid Research

While specific research on Gon-4-ene-3,17-dione, 10-methyl- is not widespread, its academic significance can be inferred from the importance of its structural components and related compounds. The gon-4-ene-3,17-dione core is a crucial intermediate in the synthesis of various synthetic hormones and pharmacologically active steroids. For instance, the closely related compound estra-4,9-diene-3,17-dione is a key precursor in the industrial synthesis of progestogenic steroids. cdnsciencepub.comscholaris.caresearchgate.netgoogle.com

The presence of a methyl group at the C-10 position is of particular interest. The stereochemistry of this methyl group (whether it is in the alpha or beta orientation) can significantly influence the biological activity of the steroid. For example, dydrogesterone, a progestational hormone, possesses an unconventional 10α-methyl group, which is challenging to synthesize from natural steroids that typically have a 10β-methyl group. nih.gov The development of chemo-enzymatic strategies to produce intermediates with a 10α-methyl group is an active area of research, highlighting the importance of this structural feature. nih.gov

Compounds with the androst-4-ene-3,17-dione structure, which is closely related to gon-4-ene-3,17-dione, are used in biochemical research, including studies on steroid metabolism and as reference standards in analytical chemistry. caymanchem.comrevvity.comnih.gov The introduction of methyl groups at various positions on the steroid nucleus is a common strategy in medicinal chemistry to modulate androgenic activity and other biological properties. caymanchem.com

Overview of Current Research Trajectories for Gonane-Based Compounds

Modern research on gonane-based compounds is multifaceted, with several key trajectories:

Novel Synthetic Methodologies: A significant focus of current research is the development of more efficient and flexible synthetic routes to gonane derivatives. This includes chemo-enzymatic strategies that utilize microorganisms or isolated enzymes to perform specific chemical transformations, offering a sustainable and highly selective alternative to traditional chemical methods. nih.govresearchgate.net New chemical pathways are also being explored to allow for the enantiospecific synthesis of structurally diverse steroids in fewer steps. nih.gov

Therapeutic Applications: Gonane derivatives are being actively investigated for their potential therapeutic applications. For example, certain gonane progestins have shown unexpected beneficial effects in treating central hypoventilation syndromes, prompting further research into their mechanisms of action on respiratory control. nih.gov The design of new progestins for contraceptive use aims to create molecules with high potency and a favorable side-effect profile by modifying the gonane structure. oup.com

Biological Activity and Structure-Activity Relationships: Researchers continue to synthesize novel gonane derivatives and evaluate their biological activities. This includes investigating their interactions with various steroid receptors and their potential as 5α-reductase inhibitors. nih.gov Understanding the relationship between the three-dimensional structure of these molecules and their biological function is crucial for the rational design of new drugs.

Metabolism and Biotransformation: The study of how gonane-based compounds are metabolized in the body is another important research area. Understanding the metabolic pathways and identifying the resulting metabolites is essential for a complete pharmacological profile.

Structure

3D Structure

Propiedades

Número CAS |

93998-22-2 |

|---|---|

Fórmula molecular |

C18H24O2 |

Peso molecular |

272.4 g/mol |

Nombre IUPAC |

(8S,9S,10R,13S,14S)-10-methyl-1,2,6,7,8,9,11,12,13,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione |

InChI |

InChI=1S/C18H24O2/c1-18-9-8-12(19)10-11(18)2-3-14-13-5-7-17(20)15(13)4-6-16(14)18/h10,13-16H,2-9H2,1H3/t13-,14-,15-,16-,18-/m0/s1 |

Clave InChI |

ZAIYWORKAVGTME-DNCCFGNJSA-N |

SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4C3CCC4=O |

SMILES isomérico |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@H]4[C@H]3CCC4=O |

SMILES canónico |

CC12CCC(=O)C=C1CCC3C2CCC4C3CCC4=O |

Sinónimos |

18-norandrost-4-ene-3,17-dione |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for Gon 4 Ene 3,17 Dione, 10 Methyl

Total Synthesis Approaches to the Gonane (B1236691) Skeleton

The de novo construction of the complex, stereochemically rich gonane framework represents a significant challenge in organic chemistry. These approaches build the molecule from simple, non-steroidal starting materials.

Multi-Step Chemical Synthesis Pathways

Total synthesis of steroids like androst-4-ene-3,17-dione is a formidable task due to the architectural complexity and multiple stereocenters of the molecule. strath.ac.uk Historically, routes like the Torgov synthesis, initially developed for estrone (B1671321), have provided a foundational framework for constructing the steroid core through an AB→ABD→ABCD approach. libretexts.org This and similar strategies involve the sequential construction of the rings, often culminating in a key cyclization step to form the complete tetracyclic system.

A more recent approach to synthetic steroids involves a convergent and enantiospecific route starting from simple chiral molecules like epichlorohydrin. nih.gov This method utilizes modern organometallic reactions, such as metallacycle-mediated annulative cross-coupling and acid-promoted vinylcyclopropane (B126155) rearrangement cascades, to assemble the steroid skeleton in a limited number of steps. nih.gov While not explicitly detailed for androst-4-ene-3,17-dione, these strategies showcase the power of modern synthetic methods to construct diverse steroid frameworks. nih.gov

Stereoselective and Enantioselective Methodologies

Controlling the stereochemistry at the multiple chiral centers of the gonane skeleton is paramount. Modern catalytic methods have been instrumental in achieving high levels of stereoselectivity. For instance, enantioselective palladium-catalyzed dearomatizative cyclizations have been developed to construct the chiral phenanthrenone (B8515091) core, which bears the key all-carbon quaternary center found in steroids. nih.govumich.edu By using novel P-chiral ligands, these reactions can produce the desired tricyclic core with high yield and enantiomeric excess. nih.govumich.edu

Furthermore, biomimetic cation-olefin cyclizations represent another powerful strategy for stereocontrolled steroid synthesis. nih.gov These reactions mimic the natural biosynthetic pathways to construct the polycyclic system with remarkable stereospecificity. While total synthesis remains a less common route for the commercial production of androst-4-ene-3,17-dione compared to semisynthesis, these advanced methodologies are crucial for creating novel, non-natural steroid analogues and for advancing the field of organic synthesis. strath.ac.uknih.gov

Semisynthesis and Modification from Precursor Steroids

The most economically viable and widely used methods for producing androst-4-ene-3,17-dione rely on the chemical or microbial modification of readily available natural steroids. nih.govdavidmoore.org.uk

Derivatization of Structurally Related Natural Steroids

The primary feedstocks for the industrial production of androst-4-ene-3,17-dione are phytosterols, such as sitosterol, which are abundant by-products from vegetable oil refining and the wood pulp industry. nih.govresearchgate.net Cholesterol, sourced from animal fats, is another viable starting material. davidmoore.org.uk These sterols possess the fundamental four-ring nucleus but have a long aliphatic side chain at the C17 position.

The key transformation is the selective cleavage of this side chain, a process efficiently carried out by microbial fermentation. davidmoore.org.ukresearchgate.net Strains of Mycobacterium are particularly effective for this bioconversion. nih.govd-nb.info These microorganisms are capable of degrading the sterol side chain while leaving the core steroid structure intact, accumulating androst-4-ene-3,17-dione (AD) and a related compound, androsta-1,4-diene-3,17-dione (B159171) (ADD). nih.govresearchgate.net Researchers have developed mutant strains of Mycobacterium that are unable to cleave the steroid rings, thereby maximizing the yield of the desired C19 steroid intermediates. nih.gov The main challenge in this process is the low water solubility of both the substrate and the product, which has been addressed by using two-phase water-oil systems or by adding solubilizing agents like cyclodextrins. nih.govresearchgate.net

| Precursor Steroid | Key Transformation | Resulting Product(s) | Reference(s) |

| Phytosterols (e.g., Sitosterol) | Microbial side-chain cleavage (Mycobacterium spp.) | Androst-4-ene-3,17-dione (AD), Androsta-1,4-diene-3,17-dione (ADD) | nih.govresearchgate.netd-nb.info |

| Cholesterol | Microbial side-chain cleavage (Nocardia spp., Mycobacterium spp.) | Androst-4-ene-3,17-dione (AD), Androsta-1,4-diene-3,17-dione (ADD) | davidmoore.org.ukresearchgate.net |

| Dehydroepiandrosterone (B1670201) (DHEA) | Enzymatic (3β-hydroxysteroid dehydrogenase) | Androst-4-ene-3,17-dione | wikipedia.org |

| 17α-hydroxyprogesterone | Enzymatic (17,20-lyase) | Androst-4-ene-3,17-dione | wikipedia.org |

Selective Functionalization of the Gon-4-ene-3,17-dione, 10-methyl- Skeleton

The androst-4-ene-3,17-dione skeleton serves as a versatile template for the synthesis of a wide range of bioactive steroids. Selective functionalization at various positions on the steroid nucleus is key to creating these derivatives.

Hydroxylation is a common and crucial modification. rsc.org For example, microbial transformations using fungi like Curvularia lunata can introduce hydroxyl groups at positions such as C11 and C15. researchgate.net Synthetically, 4-hydroxyandrost-4-ene-3,17-dione, a potent aromatase inhibitor, has been synthesized through novel chemical routes. rsc.org Other synthetic analogues evaluated as aromatase inhibitors include derivatives with fluoro groups at the C4 or C6 positions. nih.gov

The introduction of other functional groups is also well-established. The synthesis of 19-oxygenated derivatives, which are potential metabolites, has been achieved through multi-step chemical sequences involving key intermediates like 5α-bromo-6β,19-epoxyandrostan-17-one. nih.gov Furthermore, novel 4-amino analogues have been synthesized from 4-acetoxy-4-androstene-3,17-dione, leading to compounds with potential antitumor activity. nih.gov These examples highlight the chemical tractability of the androst-4-ene-3,17-dione scaffold for generating diverse and pharmacologically relevant molecules.

| Position(s) | Type of Functionalization | Example Product/Derivative | Reference(s) |

| C4 | Hydroxylation, Fluorination, Amination | 4-hydroxy-4-androstene-3,17-dione, 4-fluoro-4-androstene-3,17-dione, 4-amino-4,6-androstadiene-3,17-dione | rsc.orgnih.govnih.gov |

| C6 | Fluorination, Acylation | 6α/β-fluoroandrostenedione, 6-acyl derivatives | nih.govgoogle.com |

| C7 | Hydroxylation | 7β-hydroxy derivatives | rsc.org |

| C11 | Hydroxylation | 11α-hydroxyandrost-4-ene-3,17-dione | researchgate.net |

| C19 | Oxygenation (Hydroxylation, Oxidation) | 19-hydroxy- and 19-oxo-steroids | rsc.orgnih.gov |

Development of Novel Synthetic Reagents and Catalysts for Gonane Modifications

Advances in catalysis and synthetic reagents are continuously providing more efficient and selective ways to modify the gonane skeleton. taylorfrancis.com Enzymes, in particular, offer outstanding regio- and stereoselectivity under mild conditions. taylorfrancis.com

Cytochrome P450 monooxygenases (P450s) have been engineered to perform site-specific hydroxylations at positions that are challenging to access via traditional chemical methods, such as at C7, C11, and C19. rsc.orgacs.org Ketoreductases (KREDs) and 17β-hydroxysteroid dehydrogenases (17β-HSDs) are used for the stereoselective reduction of the C17-ketone to produce testosterone (B1683101) and its derivatives. mdpi.comresearchgate.net Bifunctional ketoreductases have been developed that can catalyze both the reduction of the substrate and the regeneration of the necessary NADH cofactor in the same pot. mdpi.comresearchgate.net

In chemical synthesis, transition metal-catalyzed reactions involving hydrogen atom transfer (HAT) have emerged for C-C bond formation and the installation of oxygenation under mild conditions. nih.gov Synthetic catalysts that recognize specific functionalities, such as cis-1,2-diols, have been designed to direct acyl or sulfonyl group transfer to a specific hydroxyl group in a complex molecule, demonstrating the potential for catalyst-controlled selective functionalization of steroids. nih.gov These cutting-edge tools are expanding the synthetic chemist's ability to precisely and efficiently create novel steroid derivatives with tailored properties.

Microbial Biotransformation for Gon-4-ene-3,17-dione, 10-methyl- and Analog Production

Microbial biotransformation has emerged as a key technology in steroid chemistry, providing an environmentally friendly and efficient alternative to traditional synthetic routes. The ability of various microorganisms to perform specific enzymatic reactions on steroid skeletons allows for the production of a diverse array of derivatives. While specific studies on Gon-4-ene-3,17-dione, 10-methyl- are limited, extensive research on structurally similar androgens and gonanes provides a strong basis for understanding its potential biotransformation pathways.

Identification and Characterization of Biocatalytic Strains

A wide range of filamentous fungi and bacteria have been identified for their capacity to transform steroids. These microorganisms are often screened for their ability to introduce hydroxyl groups, reduce keto groups, or perform other modifications on the steroid nucleus. Fungi from the genera Aspergillus, Fusarium, Mucor, and Penicillium are particularly well-known for their steroid-hydroxylating capabilities. researchgate.netnih.govnih.govnih.gov Bacteria, especially those from the genus Mycobacterium, are utilized for their ability to degrade steroid side chains and introduce double bonds. mdpi.comnih.govresearchgate.net

The selection of a biocatalytic strain is crucial and depends on the desired transformation. For instance, Aspergillus species are known to introduce hydroxyl groups at various positions, including 11α and 7β. nih.gov Fusarium species can also hydroxylate at positions like 14α or reduce the 17-keto group. nih.gov The fungus Penicillium raistrickii has been specifically noted for its ability to perform 15α-hydroxylation on the closely related compound 13-ethyl-gon-4-ene-3,17-dione. nih.gov

Below is a table of microbial strains that have been characterized for their biotransformation of steroid compounds analogous to Gon-4-ene-3,17-dione, 10-methyl-.

| Microbial Strain | Substrate Analog | Major Transformation Products |

| Aspergillus candidus MRC 200634 | Androst-4-ene-3,17-dione | 11α-hydroxy, 15α-hydroxy, and 15β-hydroxy derivatives |

| Aspergillus wentii MRC 200316 | Androst-4-ene-3,17-dione | 6β-hydroxy derivative |

| Aspergillus awamori MH18 | Androst-4-ene-3,17-dione | 11α-hydroxyandrost-4-ene-3,17-dione |

| Fusarium solani BH1031 | Androst-4-ene-3,17-dione | Testolactone (via Baeyer-Villiger oxidation) |

| Fusarium oxysporum | Androst-4-ene-3,17-dione | 14α-hydroxy-AD and testosterone |

| Mucor hiemalis MRC 70325 | Androst-4-ene-3,17-dione | 14α-hydroxy and 17-keto reduction |

| Penicillium raistrickii i 477 | 13-ethyl-gon-4-ene-3,17-dione | 15α-hydroxy-13-ethyl-gon-4-ene-3,17-dione |

| Mycobacterium sp. | Phytosterols | Androst-4-ene-3,17-dione (AD) and Androst-1,4-diene-3,17-dione (ADD) |

Enzymatic Pathways in Steroid Bioconversion

The biotransformation of steroids is mediated by a variety of specific enzymes that catalyze different reactions. The key enzymatic pathways relevant to the modification of a Gon-4-ene-3,17-dione, 10-methyl- scaffold include hydroxylation, dehydrogenation, and reduction.

Hydroxylation is one of the most significant reactions in steroid biotransformation, as the introduction of a hydroxyl group can dramatically alter the biological activity of the parent compound and provide a handle for further chemical modifications. This reaction is primarily catalyzed by cytochrome P450 monooxygenases (CYPs), which are widespread in fungi. researchgate.net The position of hydroxylation is highly dependent on the specific enzyme and strain used. Common sites of hydroxylation on the androstane (B1237026) and gonane skeletons include C-6β, C-7β, C-11α, C-14α, and C-15α. researchgate.netnih.govnih.govnih.gov

Dehydrogenation , particularly the introduction of a double bond at the C1-C2 position of the A ring, is a common transformation catalyzed by 3-ketosteroid-Δ1-dehydrogenase (KstD). mdpi.comnih.gov This enzyme is prevalent in bacteria like Mycobacterium and converts 4-ene-3-oxo steroids into 1,4-diene-3-oxo steroids. For instance, androst-4-ene-3,17-dione (AD) is converted to androst-1,4-diene-3,17-dione (ADD). nih.gov This transformation is a key step in both steroid catabolism and the industrial production of certain steroid intermediates.

Reduction of the carbonyl group at C-17 is another important enzymatic reaction, leading to the formation of the corresponding 17β-hydroxy steroid. This stereoselective reduction is carried out by 17β-hydroxysteroid dehydrogenases (17β-HSDs) or other ketoreductases. mdpi.com For example, the reduction of androst-4-ene-3,17-dione yields testosterone. mdpi.com Yeast strains are also known to perform stereoselective reductions of keto groups. mdpi.com

Other potential enzymatic modifications include Baeyer-Villiger oxidation , where a lactone is formed from a ketone. This has been observed with Fusarium solani, which converts androst-4-ene-3,17-dione into testolactone. nih.gov

The following table summarizes the key enzymatic reactions and the enzymes responsible in steroid bioconversion.

| Enzymatic Reaction | Enzyme Class | Example Transformation |

| Hydroxylation | Cytochrome P450 Monooxygenases (CYPs) | Androst-4-ene-3,17-dione → 11α-hydroxyandrost-4-ene-3,17-dione |

| C1-C2 Dehydrogenation | 3-Ketosteroid-Δ1-dehydrogenase (KstD) | Androst-4-ene-3,17-dione → Androst-1,4-diene-3,17-dione |

| 17-Keto Reduction | 17β-Hydroxysteroid Dehydrogenase (17β-HSD) / Ketoreductase | Androst-4-ene-3,17-dione → Testosterone |

| Baeyer-Villiger Oxidation | Baeyer-Villiger Monooxygenase | Androst-4-ene-3,17-dione → Testolactone |

Metabolic Engineering for Enhanced Yields and Specificity

To improve the efficiency and selectivity of microbial steroid biotransformations, various metabolic engineering strategies have been developed. These techniques aim to optimize the microbial host to overproduce a specific desired product by modifying its genetic makeup.

One common strategy is the deletion of competing pathways . For example, in Mycobacterium species used for producing specific steroid intermediates from phytosterols, the genes for 3-ketosteroid-Δ1-dehydrogenase (kstD) are often knocked out. nih.govresearchgate.net This prevents the conversion of the desired 4-ene-3-one product into the corresponding 1,4-diene, leading to the accumulation of the target compound. Similarly, deleting genes for specific hydroxylases can prevent the formation of unwanted hydroxylated byproducts.

Overexpression of key enzymes is another powerful approach. By introducing multiple copies of the gene encoding a rate-limiting enzyme, such as a specific hydroxylase or dehydrogenase, the flux through a desired pathway can be significantly increased. researchgate.net For instance, overexpressing 17β-hydroxysteroid dehydrogenase (Hsd4A) in mycobacteria has been shown to enhance the degradation of phytosterol side chains, leading to higher yields of C19 steroid intermediates. researchgate.net

Cofactor engineering is also crucial for maximizing the efficiency of redox reactions in biotransformations. Many enzymatic steps in steroid metabolism, such as hydroxylations and reductions, are dependent on cofactors like NADPH and FADH2. nih.gov Engineering the host's metabolism to increase the supply and regeneration of these cofactors can significantly boost the productivity of the desired bioconversion. nih.gov

These metabolic engineering strategies, while often applied to the production of intermediates like AD and 9α-hydroxy-AD from phytosterols, provide a clear roadmap for the potential optimization of biocatalytic systems for the production of Gon-4-ene-3,17-dione, 10-methyl- and its derivatives. nih.govresearchgate.net

Biological and Biochemical Activity Studies in Research Models

Receptor Binding Affinity and Selectivity of Gon-4-ene-3,17-dione, 10-methyl- Analogs

The interaction of steroid hormones with their receptors is a critical step in mediating their biological effects. These interactions are often complex, involving both nuclear and extranuclear receptors, and can trigger a cascade of signaling events. nih.govnih.gov

Research has shown that androstenedione (B190577), a related compound, can competitively bind to the androgen receptor (AR). nih.gov Specifically, delta-4-androstene-3,17-dione has been found to displace fluorescent androgens from the AR ligand-binding domain, although with a lower affinity than dihydrotestosterone. nih.gov This binding initiates the nuclear translocation of the AR and can stimulate myogenic activity in vitro. nih.gov In studies with hypogonadal men, the administration of high doses of 4-androstenedione led to an increase in testosterone (B1683101) levels, suggesting its conversion to testosterone. nih.gov

The structure of these steroid molecules, including the presence of ketone groups and specific alkyl substitutions, plays a crucial role in their binding affinity and subsequent biological activity. cymitquimica.com For instance, the ethyl group at the 13-position in 13-Ethylgon-4-ene-3,17-dione modifies its hydrophobic properties, which can influence its interaction with biological systems. cymitquimica.com

Interactive Data Table: Androgen Receptor Binding

| Compound | Receptor | Binding Affinity (Kd) | Notes |

|---|---|---|---|

| Delta-4-androstene-3,17-dione | Androgen Receptor | 648 +/- 21 nM | Competitively displaced fluorescent androgen from AR ligand-binding domain. nih.gov |

| Dihydrotestosterone | Androgen Receptor | 10 +/- 0.4 nM | Shown for comparison as a high-affinity ligand. nih.gov |

While the primary focus is often on steroid hormone receptors, some steroid metabolites have been shown to interact with other cellular components. For example, 19-hydroxy-androstene-4-ene-3,17-dione, a metabolite of androstenedione, has been observed to bind to the plasma membrane of prostate cancer cells, which leads to structural and functional changes. biosynth.com This suggests that the biological effects of these compounds may not be exclusively mediated by traditional steroid receptors.

Enzymatic Modulation and Inhibition Mechanisms

The metabolic pathways of steroids are tightly regulated by a variety of enzymes. The ability of synthetic steroids to modulate these enzymes is a key area of research.

Aromatase is a critical enzyme responsible for the conversion of androgens to estrogens. nih.gov The inhibition of this enzyme is a key strategy in managing estrogen-dependent conditions. Research has demonstrated that 10-propargylestr-4-ene-3,17-dione (PED), an analog of Gon-4-ene-3,17-dione, 10-methyl-, is a potent irreversible inhibitor of rat ovarian and human placental microsomal aromatase in vitro. nih.gov In vivo studies in rats confirmed that both PED and its 17-propionated form inhibit ovarian aromatase. nih.gov A single injection of PED was found to cause maximal inhibition of aromatase at 3 hours. nih.gov Furthermore, another related compound, 4-hydroxy-4-androstene-3,17-dione, has also been identified as an aromatase inhibitor. sigmaaldrich.com

Interactive Data Table: Aromatase Inhibition

| Compound | Enzyme | Effect | Research Model |

|---|---|---|---|

| 10-propargylestr-4-ene-3,17-dione (PED) | Aromatase | Potent irreversible inhibitor nih.gov | Rat ovarian and human placental microsomes (in vitro) nih.gov |

| 10-propargylestr-4-ene-3,17-dione (PED) | Aromatase | Inhibition of ovarian aromatase nih.gov | Normal cycling rats (in vivo) nih.gov |

| 17-propionated PED | Aromatase | Inhibition of ovarian aromatase nih.gov | Normal cycling rats (in vivo) nih.gov |

| 4-hydroxy-4-androstene-3,17-dione | Aromatase | Inhibitor sigmaaldrich.com | Not specified |

Hydroxysteroid dehydrogenases (HSDs) are a family of enzymes that play a crucial role in the biosynthesis and metabolism of steroid hormones by catalyzing the conversion between keto- and hydroxysteroids. nih.gov For instance, 17β-hydroxysteroid dehydrogenase (17β-HSD) is responsible for the conversion of androstenedione to testosterone. nih.govnih.gov The activity of these enzymes is essential for maintaining the balance of active and inactive steroid hormones. Studies have shown that various HSDs, such as 3-Ketosteroid-Δ1-dehydrogenases (KstD), are involved in the degradation of steroid intermediates. nih.gov

Beyond aromatase and HSDs, other enzymes are also involved in the complex pathways of steroid metabolism. For example, some androstenedione derivatives have been shown to influence the action of aldosterone (B195564), a key mineralocorticoid. nih.gov Specifically, 19-norandrost-4-ene-3,17-dione has been found to amplify the action of aldosterone under certain conditions. nih.gov Furthermore, research into the metabolism of related compounds has identified various metabolites, such as 19-Oxoandrost-4-ene-3,17-dione, which belong to the class of androgens and their derivatives.

Cellular and Molecular Mechanisms of Action in In Vitro Systems

No specific studies on the effects of Gon-4-ene-3,17-dione, 10-methyl- on gene expression or transcriptional regulation have been identified.

There is no available research detailing the cellular signaling pathways modulated by Gon-4-ene-3,17-dione, 10-methyl-.

Dose-response data for Gon-4-ene-3,17-dione, 10-methyl- in cell-based assays are not available in the current scientific literature.

In Vivo Biological Activity in Non-Human Organisms

No in vivo studies on the effects of Gon-4-ene-3,17-dione, 10-methyl- on steroid hormone synthesis or homeostasis in animal models have been found.

While studies on other gonane (B1236691) derivatives exist, a comparative analysis including Gon-4-ene-3,17-dione, 10-methyl- is not possible due to the lack of data for this specific compound.

Assessment of Pharmacodynamic Endpoints in Preclinical Models

Pharmacodynamic studies are crucial for understanding the physiological and biochemical effects of a compound on a biological system. For steroid hormones and their synthetic analogs, key pharmacodynamic endpoints include binding affinity to various receptors, enzymatic conversion rates, and the resulting downstream physiological effects in vivo. While direct data for Gon-4-ene-3,17-dione, 10-methyl- is limited, extensive research on androstenedione provides a framework for the types of pharmacodynamic assessments conducted for this class of steroids.

Androstenedione serves as a primary precursor in the biosynthesis of both androgens and estrogens. nih.govnih.gov Its pharmacodynamic effects are largely mediated through its conversion to more potent steroid hormones, namely testosterone and estrone (B1671321). nih.gov This bioconversion is a critical pharmacodynamic endpoint in itself and is tissue-dependent. nih.gov

In preclinical research, the assessment of androstenedione's pharmacodynamic profile often involves in vitro assays to determine its interaction with key enzymes and receptors, as well as in vivo studies in animal models to observe its physiological effects. For instance, in vitro studies using human placental microsomes are employed to evaluate the inhibitory activity of steroid analogs on aromatase, the enzyme responsible for converting androgens to estrogens. nih.gov The inhibitory constant (Ki) is a key parameter derived from these studies, indicating the potency of a compound as an enzyme inhibitor. nih.gov

Furthermore, the androgenic activity of steroid compounds can be assessed using in vitro bioassays, such as those employing yeast cells engineered to express the human androgen receptor. nih.gov Such assays can quantify the androgenic potential of a compound and its metabolites. The results of these studies indicate that the biological activity is often linked to the biotransformation of the parent compound into more active molecules. nih.gov

The following table summarizes key pharmacodynamic endpoints and findings for androstenedione, which serves as a proxy for understanding the potential biological activities of related gonane derivatives.

Interactive Data Table: Pharmacodynamic Endpoints of Androst-4-ene-3,17-dione in Preclinical Models

| Pharmacodynamic Endpoint | Model System | Key Findings | Reference |

| Enzymatic Conversion to Testosterone | Testis, Ovary, Adrenal Cortex | Androstenedione is a direct precursor to testosterone via the action of 17β-hydroxysteroid dehydrogenase. This conversion is a key determinant of its androgenic potential. | nih.gov |

| Enzymatic Conversion to Estrogens | Peripheral Tissues, Placenta | It is converted to estrone by the enzyme aromatase. This conversion is a critical step in estrogen biosynthesis. | nih.gov |

| Aromatase Inhibition | Human Placental Microsomes | Derivatives of androstenedione have been synthesized and tested for their ability to inhibit aromatase. For example, 4-(substituted thio)-4-androstene-3,17-dione derivatives showed competitive inhibition with Ki values ranging from 36 to 73 nM. | nih.gov |

| Androgenic Activity | In vitro androgen bioassays | The androgenic activity of androstenedione is primarily due to its conversion to testosterone. Solar photodegradation of androstenedione leads to reduced in vitro androgenic activity. | nih.govnih.gov |

| Receptor Binding Affinity | Glucocorticoid Receptor | While androstenedione itself is not a primary glucocorticoid, the steroid backbone is fundamental to receptor interactions. Modifications such as halogenation at the 6α or 9α positions can dramatically increase glucocorticoid receptor binding affinity in related steroid structures. | ingentaconnect.com |

Metabolic Pathways and Biotransformation of Gon 4 Ene 3,17 Dione, 10 Methyl in Research Systems

Identification and Characterization of Metabolites

The initial step in mapping the metabolic fate of a compound is the identification and structural confirmation of its metabolites in biological samples. This process relies on sophisticated analytical methodologies capable of detecting and characterizing trace amounts of these transformed molecules.

The unequivocal identification of steroid metabolites is accomplished using a combination of chromatographic separation and spectroscopic detection methods. nih.gov Mass spectrometry (MS), particularly when coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS), stands as a cornerstone technology in steroid metabolite profiling. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This technique has been a standard for steroid analysis for decades. nih.gov It offers high chromatographic resolution and sensitivity. nih.gov Steroids, which are often non-volatile, require a chemical derivatization step before analysis to increase their volatility and thermal stability. The hard ionization technique of electron impact (EI) ionization is commonly used, which generates reproducible fragmentation patterns that can be compared against spectral libraries for metabolite identification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is considered a highly promising analytical method for steroids and their conjugates due to its versatility, sensitivity, and specificity. nih.gov It allows for the analysis of a wide diversity of metabolites, including polar and non-polar compounds, often with minimal sample preparation. nih.govacs.org Soft ionization techniques like electrospray ionization (ESI) are frequently employed, which minimize fragmentation and keep the metabolite molecule intact, providing accurate molecular weight information. nih.gov Tandem mass spectrometry (MS/MS) further enhances specificity and aids in structural elucidation by controlled fragmentation of selected metabolite ions. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS techniques are powerful for identification, NMR provides the definitive structural characterization of novel metabolites. nih.gov Techniques such as 1H NMR, 13C NMR, and various two-dimensional experiments (e.g., COSY, HMBC) allow for the precise determination of atomic connectivity and stereochemistry, which is critical for distinguishing between isomeric metabolites. nih.gov

Interactive Table 1: Advanced Analytical Techniques in Steroid Metabolite Analysis

| Technique | Principle | Key Advantages | Common Applications |

|---|---|---|---|

| GC-MS | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection. nih.gov | High resolution, high sensitivity, extensive spectral libraries available. nih.gov | Profiling of core steroid metabolites after derivatization. nih.gov |

| LC-MS/MS | Separates compounds based on their interaction with a stationary phase, followed by mass-based detection and fragmentation. nih.govacs.org | High specificity and sensitivity, suitable for polar and conjugated metabolites, no derivatization needed. nih.govacs.org | Targeted quantification and untargeted discovery of a broad range of metabolites, including glucuronide and sulfate (B86663) conjugates. nih.gov |

| NMR | Measures the magnetic properties of atomic nuclei to provide detailed information about molecular structure and stereochemistry. nih.govnih.gov | Unambiguous structure elucidation, non-destructive. nih.gov | Definitive structural confirmation of novel or unexpected metabolites. nih.gov |

Metabolomics is the systematic study of the complete set of small-molecule metabolites within a biological system. bioscientifica.comnih.gov This approach provides a functional readout of cellular and physiological status, making it an invaluable tool for mapping the biotransformation of xenobiotics. frontiersin.org

The metabolic profile of Gon-4-ene-3,17-dione, 10-methyl- can be investigated using various models:

Cellular Models: In vitro systems, such as primary hepatocytes or engineered cell lines expressing specific drug-metabolizing enzymes, are used to study specific metabolic pathways in a controlled environment. These models help to identify the primary enzymes responsible for the compound's metabolism.

Organismal Models: Animal models are essential for understanding the complete metabolic fate of a compound, including absorption, distribution, metabolism, and excretion (ADME). Analysis of biological matrices such as urine, blood (serum/plasma), and tissue homogenates provides a comprehensive picture of the metabolites formed in vivo. nih.govbioscientifica.com Urinary steroid profiling, for instance, has been a fundamental part of diagnosing disorders of steroid metabolism for many years. nih.gov Targeted metabolomics can be employed to precisely quantify known steroid hormones and their metabolites, aiding in the understanding of how a synthetic steroid perturbs endogenous pathways. metwarebio.com

The data generated from these models creates a "metabolomic fingerprint" that details the biotransformation products and provides insights into the enzymatic processes involved. bioscientifica.comoup.com

Enzymology of Gon-4-ene-3,17-dione, 10-methyl- Metabolism

The metabolism of steroids is catalyzed by a well-characterized superfamily of enzymes. nih.gov These enzymatic reactions generally fall into two categories: Phase I (functionalization) and Phase II (conjugation).

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in Phase I metabolism of most steroids. nih.gov These enzymes are primarily located in the endoplasmic reticulum of liver cells and catalyze the introduction or exposure of functional groups, such as hydroxyl groups (-OH). nih.gov

For synthetic progestins and androgens, the CYP3A subfamily, particularly CYP3A4, is a major catalyst for metabolism. medex.com.bd These enzymes are responsible for hydroxylation at various positions on the steroid nucleus. Based on the metabolism of similar structures like progesterone (B1679170) and other synthetic steroids, potential hydroxylation sites on Gon-4-ene-3,17-dione, 10-methyl- would likely include positions C6, C16, and C21. nih.govnih.gov For instance, CYP3A enzymes are known to produce 6β-hydroxy and 16α-hydroxy metabolites of progesterone. nih.gov The introduction of these hydroxyl groups increases the steroid's polarity, marking it for further metabolic processing.

Following, or in parallel with, CYP-mediated oxidation, the steroid nucleus and its functional groups are subject to modification by reductases and dehydrogenases. nih.gov These enzymes, belonging to the aldo-keto reductase (AKR) and short-chain dehydrogenase/reductase (SDR) superfamilies, are critical in modulating steroid activity. nih.govnih.gov

Key enzymatic activities include:

5α- and 5β-Reductases: These enzymes catalyze the reduction of the double bond between C4 and C5 in the A-ring of the steroid. This is a critical step in the metabolism of many androgens and progestins. The activity of 5α-reductase can be inhibited by the presence of a double bond at the C1-C2 position, which is not present in Gon-4-ene-3,17-dione, 10-methyl-. nih.gov Therefore, A-ring reduction is a highly probable metabolic pathway.

Hydroxysteroid Dehydrogenases (HSDs): HSDs catalyze the interconversion of keto- and hydroxy- groups at various positions on the steroid skeleton. nih.govrsc.org For Gon-4-ene-3,17-dione, 10-methyl-, the ketone groups at C3 and C17 are primary targets. 3α-HSD and 3β-HSD will reduce the C3-ketone, while 17β-HSD will reduce the C17-ketone to a hydroxyl group. These reactions are typically reversible, and the direction is dependent on the cellular environment and cofactor availability (NAD+/NADH or NADP+/NADPH). nih.gov

Interactive Table 2: Key Enzymes in Steroid Metabolism

| Enzyme Family | Specific Enzymes (Examples) | Function | Effect on Gon-4-ene-3,17-dione, 10-methyl- (Predicted) |

|---|---|---|---|

| Cytochrome P450 | CYP3A4, CYP2D6 medex.com.bdwikipedia.org | Phase I: Oxidation and hydroxylation of the steroid core. nih.govnih.gov | Hydroxylation at various positions (e.g., 6β, 16α). |

| Steroid Reductases | 5α-Reductase, 5β-Reductase | Phase I: Reduction of the C4-C5 double bond in the A-ring. nih.govnih.gov | Formation of 5α- and 5β-dihydro metabolites. |

| Hydroxysteroid Dehydrogenases (HSDs) | 3α-HSD, 3β-HSD, 17β-HSD nih.govrsc.org | Phase I: Interconversion of ketone and hydroxyl groups. nih.gov | Reduction of C3 and C17 ketones to hydroxyl groups. |

| UDP-Glucuronosyltransferases (UGTs) | UGT1A, UGT2B families | Phase II: Conjugation with glucuronic acid. wikipedia.orgnih.gov | Glucuronidation of hydroxylated metabolites, increasing water solubility for excretion. |

Phase II metabolism involves the conjugation of the steroid or its Phase I metabolites with highly polar endogenous molecules. wikipedia.org The most common conjugation reaction for steroids is glucuronidation. wikipedia.org This process is catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver. wikipedia.orgnih.gov

Glucuronidation involves the transfer of glucuronic acid from the activated cofactor UDP-glucuronic acid to a hydroxyl group on the steroid metabolite. wikipedia.org This creates a glucuronide conjugate that is significantly more water-soluble and is readily eliminated from the body via urine or bile. wikipedia.orgnih.gov The hydroxyl groups introduced during Phase I metabolism serve as the primary sites for this conjugation reaction.

Kinetic Aspects of Metabolic Transformations in Ex Vivo Preparations

No published research was identified that specifically investigates the kinetic parameters (e.g., K_m, V_max) of the metabolic enzymes responsible for the transformation of Gon-4-ene-3,17-dione, 10-methyl- in ex vivo systems such as liver microsomes or other tissue preparations.

Interspecies Comparative Metabolism Studies (non-human)

There is a lack of available scientific literature detailing the comparative metabolism of Gon-4-ene-3,17-dione, 10-methyl- in different non-human species. Consequently, no data can be presented on the potential species-specific differences in metabolic pathways or the rates of metabolite formation.

Advanced Analytical and Bioanalytical Methodologies for Gon 4 Ene 3,17 Dione, 10 Methyl Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the precise three-dimensional structure of "Gon-4-ene-3,17-dione, 10-methyl-" and identifying any associated impurities or metabolic byproducts.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemistry

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and stereochemical assignment of "Gon-4-ene-3,17-dione, 10-methyl-". Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom within the molecule.

In ¹³C NMR, the chemical shifts of the carbon atoms are indicative of their functional group and local electronic environment. For "Gon-4-ene-3,17-dione, 10-methyl-", the carbonyl carbons at positions 3 and 17 would exhibit characteristic downfield shifts, typically in the range of 200-220 ppm. The olefinic carbons of the ene-one system at C-4 and C-5 would also have distinct chemical shifts in the alkene region (120-160 ppm). oregonstate.edu The methyl carbon at C-10, along with the other aliphatic carbons of the steroid backbone, would appear in the upfield region of the spectrum. oregonstate.eduwisc.edu The precise chemical shifts and coupling patterns observed in advanced NMR experiments, such as COSY, HSQC, and HMBC, allow for the definitive assignment of all proton and carbon signals and the confirmation of the compound's specific stereochemistry.

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for Key Functional Groups in Gon-4-ene-3,17-dione, 10-methyl-

| Carbon Position | Functional Group | Predicted Chemical Shift (ppm) |

| C-3 | Ketone (α,β-unsaturated) | ~200 |

| C-17 | Ketone | >200 |

| C-4 | Alkene | 120-160 |

| C-5 | Alkene | 120-160 |

| C-10 | Quaternary Carbon | 40-55 |

| C-10 methyl | Methyl | 10-50 |

Note: These are approximate ranges and can be influenced by solvent and other structural features.

Advanced Mass Spectrometry (MS) for Impurity and Metabolite Identification

Advanced mass spectrometry (MS) techniques, particularly when coupled with liquid chromatography (LC-MS), are crucial for identifying impurities and characterizing the metabolites of "Gon-4-ene-3,17-dione, 10-methyl-". nih.gov LC-MS/MS provides a powerful platform for separating complex biological mixtures and obtaining detailed structural information from the mass spectra. nih.gov

The fragmentation pattern of the parent compound under techniques like electrospray ionization (ESI) can reveal characteristic losses of functional groups, which aids in its identification. For instance, in the analysis of related steroids, the loss of water molecules is a common fragmentation pathway. sci-hub.se When studying metabolites, researchers look for mass shifts corresponding to metabolic transformations such as hydroxylation, reduction, or conjugation (e.g., glucuronidation). sci-hub.senih.govnih.gov For example, the identification of hydroxylated metabolites would be indicated by an increase in mass of 16 Da. sci-hub.se Precursor ion scanning and product ion scanning are advanced MS techniques used to selectively detect metabolites with a common structural core. dshs-koeln.deresearchgate.net

Infrared and Ultraviolet-Visible Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for the structural characterization of "Gon-4-ene-3,17-dione, 10-methyl-".

IR spectroscopy is used to identify the presence of specific functional groups. The spectrum of "Gon-4-ene-3,17-dione, 10-methyl-" would be expected to show strong absorption bands corresponding to the C=O stretching vibrations of the ketone groups. The α,β-unsaturated ketone at C-3 would typically absorb at a lower wavenumber (around 1685-1665 cm⁻¹) compared to the saturated ketone at C-17 (around 1725-1705 cm⁻¹). A C=C stretching vibration for the double bond in the A-ring would also be present.

UV-Vis spectroscopy is particularly useful for detecting chromophores within a molecule. The α,β-unsaturated ketone system in "Gon-4-ene-3,17-dione, 10-methyl-" constitutes a chromophore that absorbs UV light. A characteristic absorption maximum (λmax) would be expected around 241 nm, which is consistent with similar steroidal structures. caymanchem.com

Chromatographic Separation and Purification for Research Purity

Achieving high purity of "Gon-4-ene-3,17-dione, 10-methyl-" is essential for accurate biological and analytical studies. Chromatographic techniques are the primary methods used for its separation and purification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of steroids. nih.gov For "Gon-4-ene-3,17-dione, 10-methyl-", a reversed-phase HPLC method would be most appropriate. nih.gov

In reversed-phase HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the compound between the stationary and mobile phases. Method development would involve optimizing the mobile phase composition (gradient or isocratic elution), flow rate, and column temperature to achieve the best resolution between the target compound and any impurities. nih.gov Detection is commonly performed using a UV detector set at the λmax of the compound (around 241 nm). caymanchem.com For compounds without a strong chromophore, derivatization with a UV-absorbing agent like 2,4-dinitrophenylhydrazine (B122626) can be employed to enhance detection. researchgate.netnih.gov

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is another powerful technique for the separation and analysis of volatile compounds. researchgate.net Steroids like "Gon-4-ene-3,17-dione, 10-methyl-" are generally not volatile enough for direct GC analysis. Therefore, a derivatization step is necessary to increase their volatility and thermal stability. researchgate.net

A common derivatization method for ketones is the formation of oximes, such as O-methyloximes (MO), followed by silylation of any hydroxyl groups with reagents like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) to form trimethylsilyl (B98337) (TMS) ethers. nist.govchemeo.com The resulting volatile derivatives can then be separated on a capillary GC column, often with a non-polar stationary phase. nist.gov The separated components are typically detected using a flame ionization detector (FID) or, for more definitive identification, a mass spectrometer (GC-MS). researchgate.net GC-MS provides both retention time data and mass spectra, allowing for the confident identification of the derivatized compound and any related volatile impurities. dshs-koeln.deresearchgate.net

Table 2: Summary of Chromatographic Techniques for Gon-4-ene-3,17-dione, 10-methyl-

| Technique | Stationary Phase Example | Mobile Phase/Carrier Gas Example | Derivatization | Detection Method |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water | Not typically required | UV-Vis (at λmax) |

| GC | Non-polar capillary column | Helium | Oximation (e.g., with methoxyamine HCl) and/or Silylation (e.g., with MSTFA) | FID, MS |

Thin-Layer Chromatography (TLC) in Metabolic Screening

Thin-Layer Chromatography (TLC) remains a valuable and practical method for the initial screening and analysis of steroids, including those structurally similar to Gon-4-ene-3,17-dione, 10-methyl-. Its continued use in modern research is attributed to its simplicity, low cost, speed, and the ability to process multiple samples simultaneously. scilit.com In the context of metabolic screening, TLC can effectively separate a parent compound from its more polar metabolites, providing a rapid assessment of metabolic conversion.

The principle of TLC involves spotting a sample extract onto a plate coated with a stationary phase, such as silica (B1680970) gel, and developing the plate in a sealed chamber with a suitable mobile phase. nih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For steroids, typical mobile phases consist of mixtures of non-polar and moderately polar solvents. For instance, a mobile phase of hexane (B92381) and ethyl acetate (B1210297) (8.5:1.5, v/v) has been successfully used for the separation of testosterone (B1683101) derivatives. nih.gov The choice of the mobile phase is critical and is optimized to achieve the best possible separation of the compounds of interest. nih.gov

After development, the separated compounds are visualized. Steroids often require a post-chromatographic derivatization step for visualization, such as spraying the plate with a 10% sulfuric acid solution in methanol followed by heating. nih.gov This process induces fluorescence that can be observed under UV light (e.g., at 366 nm). nih.gov Quantification can be achieved using a TLC scanner with densitometry, which measures the intensity of the spots. nih.govnih.gov This technique has shown good linearity and sensitivity, with limits of detection (LOD) often in the nanogram range per spot. nih.gov For example, a method for stanozolol (B1681124) achieved an LOD of 1.6 ng per spot, while a more sensitive method for testosterone using gold nanoparticle-modified silica gel reached an LOD of 0.13 ng per spot. nih.gov

TLC is particularly useful for quality assessment of pharmaceutical preparations and for preliminary screening in doping control, serving as an attractive alternative to more complex instrumental analyses. nih.govnih.gov

Table 1: Examples of TLC Systems for Steroid Analysis

| Analyte(s) | Stationary Phase | Mobile Phase | Detection | Application |

| Testosterone Derivatives | Silica Gel TLC Plates | Hexane:Ethyl Acetate (8.5:1.5, v/v) | Densitometric analysis after derivatization | Routine analysis of pharmaceutical formulations nih.gov |

| Stanozolol | Silica Gel Coated Aluminum Plates | Petroleum Ether:Acetone (6:4, v/v) | Densitometry | Quantification and degradation analysis in pharmaceuticals nih.gov |

| General Steroids | Silica Gel | Cyclohexane (B81311):Ethylacetate:Ethanol (24:16:1) | Various visualization reagents | Separation of androgens and gestagens |

| Ten Anabolic Steroids | Silica Gel HPTLC Plates | Optimized mobile phase (not specified) | UV detection (254 nm, 366 nm) after sulfuric acid treatment | Screening of sports supplements nih.gov |

Quantitative Bioanalytical Method Development for Research Studies

For in-depth research studies, more rigorous quantitative bioanalytical methods are required to determine the precise concentrations of Gon-4-ene-3,17-dione, 10-methyl-, and its metabolites in biological fluids.

Immunoassay Techniques (e.g., Radioimmunoassay for Related Steroids)

Immunoassays are based on the highly specific binding between an antigen (the steroid) and an antibody. nih.gov For decades, Radioimmunoassay (RIA) has been a cornerstone in both clinical and anti-doping analysis for steroids due to its remarkable reliability and accuracy. nih.govnih.gov The principle of RIA involves a competitive binding reaction where a fixed amount of a radiolabeled steroid (e.g., tritiated) competes with the unlabeled steroid present in the sample for a limited number of antibody binding sites. ibl-international.com By measuring the radioactivity of the bound fraction, the concentration of the unlabeled steroid in the sample can be determined.

The development of specific antisera is key to a successful RIA. For instance, antisera have been raised against 17α-methyltestosterone and 19-nortestosterone for the analysis of various anabolic steroids. However, a significant challenge in immunoassay development is cross-reactivity, where structurally similar steroids can bind to the antibody, potentially leading to inaccurate results. nih.gov For example, some antisera for 19-Nortestosterone show undesirable cross-reactivity with components of oral contraceptives. nih.gov

Despite its historical importance, RIA is gradually being superseded by non-isotopic immunoassay formats to avoid the logistical and safety issues associated with handling radioactive materials. nih.gov One such advanced technique is the Time-Resolved Fluoroimmunoassay (TR-FIA). TR-FIA replaces the radioactive label with a fluorescent label, such as a europium chelate. nih.govnih.gov For example, a TR-FIA for 4-androstene-3,17-dione was developed using a biotinylated tracer that, after binding to the antibody, is detected by streptavidin-europium. nih.gov These non-isotopic methods have been shown to offer comparable or even superior sensitivity and precision to traditional RIAs. nih.govnih.gov

Table 2: Comparison of Immunoassay Techniques for Steroid Analysis

| Technique | Principle | Label | Advantages | Disadvantages |

| Radioimmunoassay (RIA) | Competitive binding | Radioisotope (e.g., ³H, ¹²⁵I) | High reliability and accuracy, well-established nih.govnih.gov | Use of radioactive materials, potential for cross-reactivity nih.govnih.gov |

| Time-Resolved Fluoroimmunoassay (TR-FIA) | Competitive binding | Fluorescent chelate (e.g., Europium) | No radioactive waste, high sensitivity and precision nih.govnih.gov | Requires specific instrumentation, development of labeled tracers |

| Lateral Flow Immunoassay (LFIA) | Non-competitive or competitive | Nanoparticles (e.g., gold) | Rapid, portable, cost-effective, no sample purification needed nih.gov | Potential for matrix interference, generally semi-quantitative nih.gov |

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the trace analysis of anabolic steroids and their metabolites. nih.govsigmaaldrich.com This technique offers unparalleled sensitivity and specificity, making it indispensable for quantitative bioanalytical studies and anti-doping control. nih.govnih.gov The combination of chromatographic separation with mass spectrometric detection allows for the confident identification and quantification of analytes even in highly complex matrices like blood and urine. sigmaaldrich.comnih.gov

The process typically involves an initial sample preparation step, such as protein precipitation with acetonitrile or liquid-liquid extraction, to isolate the analytes from the biological matrix. nih.govnih.gov An internal standard, often an isotopically labeled version of the analyte, is added before extraction to ensure accurate quantification by correcting for variations during sample processing and analysis. sigmaaldrich.comresearchgate.net

The extract is then injected into the LC system, where the compounds are separated on a chromatographic column (e.g., a C18 column). nih.gov The separated compounds then enter the mass spectrometer. In tandem MS, a specific precursor ion (corresponding to the molecular weight of the target analyte) is selected and fragmented, and one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides very high specificity and significantly reduces background noise, enabling the detection of compounds at very low concentrations. nih.gov LC-MS/MS methods can achieve limits of quantification (LOQ) in the low nanogram per milliliter (ng/mL) range in blood and picogram per milligram (pg/mg) range in hair. nih.gov

Table 3: Example of LC-MS/MS Method Parameters for Steroid Analysis

| Parameter | Description |

| Instrumentation | High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole) nih.govresearchgate.net |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) nih.gov |

| Analysis Mode | Multiple Reaction Monitoring (MRM) nih.gov |

| Sample Preparation | Protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction nih.govnih.gov |

| Internal Standard | Isotopically labeled analog of the analyte (e.g., Testosterone-d₃) sigmaaldrich.comnih.gov |

| Limit of Quantification (LOQ) | Typically 1-5 ng/mL in blood/serum nih.gov |

Application of Isotopic Labeling in Mechanistic Research

Isotopic labeling is a powerful tool used to elucidate the metabolic pathways and mechanisms of action of compounds like Gon-4-ene-3,17-dione, 10-methyl-. nih.govresearchgate.net In this approach, one or more atoms in the steroid molecule are replaced with a heavier, stable isotope, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C). sigmaaldrich.comnih.gov These labeled compounds are chemically identical to their unlabeled counterparts but are distinguishable by mass spectrometry. sigmaaldrich.com

One of the primary applications of isotopically labeled steroids is their use as internal standards in quantitative LC-MS/MS analysis. sigmaaldrich.com Because a stable isotope-labeled standard has nearly identical chemical and physical properties to the analyte, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects. sigmaaldrich.com This allows for highly accurate and precise quantification.

Beyond their use as internal standards, isotopically labeled compounds are crucial for metabolic studies. nih.govdocumentsdelivered.com By administering a labeled steroid, researchers can track its fate in a biological system. The metabolites formed will retain the isotopic label, allowing them to be distinguished from endogenous steroids and identified using mass spectrometry. sigmaaldrich.com For example, deuterium-labeled steroids have been used to study metabolic transformations such as the conversion of progesterone (B1679170) to its metabolites in echinoderms and frogs. nih.gov This approach provides definitive evidence of metabolic pathways and helps characterize the enzymes involved.

Table 4: Applications of Isotopic Labeling in Steroid Research

| Labeled Compound Type | Isotope | Application | Research Finding |

| Labeled Steroid Analogs | ²H, ¹³C | Internal standards for quantitative LC-MS/MS | Minimizes analytical variations, improving accuracy and precision of quantification. sigmaaldrich.com |

| Deuterated Steroids | ²H (Deuterium) | Tracing metabolic pathways | Demonstrated that [6,7,7-²H₃]progesterone is metabolized to 5α- and 5β-pregnane derivatives in Asterias rubens. nih.gov |

| Labeled Precursors | ²H, ¹³C | Investigating biosynthetic pathways | Showed that Ochromonas malhamensis can convert [6,7,7-²H₃]cholesterol into brassicasterol (B190698) and poriferasterol. nih.gov |

| Methyl-specific labeled proteins | ¹H, ¹³C in a ²H background | Studying protein-ligand interactions via NMR | Allows for the study of structure and dynamics of large biomolecular complexes, such as steroid-receptor interactions. nih.govnih.gov |

Structure Activity Relationship Sar and Computational Chemistry Studies

Elucidation of Key Structural Features for Biological Activity

The biological effects of gonane (B1236691) derivatives are intrinsically linked to their three-dimensional structure. nih.gov The core tetracyclic system of gonane, consisting of three cyclohexane (B81311) rings and one cyclopentane (B165970) ring, provides the fundamental scaffold for interaction with biological targets. nih.govwikipedia.org For Gon-4-ene-3,17-dione, 10-methyl-, several structural motifs are critical for its activity:

The C10-Methyl Group: The presence and orientation of the methyl group at the C10 position are crucial. This feature is characteristic of androstane-type steroids and significantly influences the molecule's conformation and interaction with receptor binding pockets. wikipedia.org

The Δ4 Double Bond: The double bond between C4 and C5 in the A-ring introduces planarity to this region of the steroid nucleus, impacting how the molecule docks with its target protein.

The C3 and C17 Ketone Groups: The oxygen atoms at these positions are key interaction points, often forming hydrogen bonds with amino acid residues within a receptor's active site. Modifications at these positions, such as reduction to a hydroxyl group, can drastically alter the biological activity. For instance, the conversion of androstenedione (B190577) to testosterone (B1683101) involves the reduction of the C17-ketone to a hydroxyl group. nih.govnih.gov

The diverse biological activities of steroids are highly sensitive to small structural changes. nih.gov For example, the hydroxylation of the steroid nucleus at various positions is a common metabolic process that can either activate or detoxify the compound. nih.gov The introduction of aromatic rings can also confer unique biological properties. nih.gov

Rational Design and Synthesis of Novel Gonane Derivatives

The rational design of novel gonane derivatives often begins with a lead compound like Gon-4-ene-3,17-dione, 10-methyl-, and aims to enhance its potency, selectivity, or pharmacokinetic properties. This process relies heavily on an understanding of the SAR of the target compound class.

The synthesis of novel steroid derivatives is a well-established field, with numerous strategies for modifying the steroid nucleus. For instance, new derivatives of dehydroepiandrosterone (B1670201) have been synthesized and shown to possess anticancer activities. nih.gov The synthesis of gonane derivatives can involve several key reactions, including:

Modification of the A-ring: The 4-en-3-one system is a common starting point for various chemical transformations. researchgate.net

Substitution at various positions: The introduction of different functional groups at various carbon atoms of the gonane skeleton can lead to compounds with novel biological profiles.

Birch Reduction: This reaction is often used to prepare gon-4-en-3-ones from the corresponding 3-alkoxygona-1,3,5(10)-trienes. google.com

A general approach to synthesizing novel gonane derivatives might involve the following steps:

Start with a readily available steroid precursor.

Perform a series of chemical reactions to construct the desired gonane skeleton.

Introduce or modify functional groups at key positions (e.g., C3, C10, C17) to optimize biological activity.

For example, a series of dehydroepiandrosterone derivatives with a dihydrazone unit were synthesized through a convenient condensation procedure, leading to compounds with promising antitumor activities. nih.gov

Molecular Docking and Dynamics Simulations with Receptor Models

Computational techniques like molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the interactions between a ligand, such as Gon-4-ene-3,17-dione, 10-methyl-, and its biological target at an atomic level. mdpi.com These methods provide insights that can guide the rational design of more effective drugs.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor. This allows researchers to visualize the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic contacts. For steroidal compounds, docking studies are frequently performed with nuclear receptors like the androgen receptor (AR). nih.gov The process generally involves:

Obtaining the 3D structure of the target receptor, often from a protein data bank.

Preparing the ligand and receptor structures for docking.

Using a docking algorithm to predict the binding pose and estimate the binding affinity.

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into its stability and conformational changes. mdpi.commdpi.com MD simulations can reveal:

The stability of the ligand in the binding pocket.

The role of water molecules in mediating interactions.

The flexibility of both the ligand and the receptor upon binding.

For example, MD simulations have been used to understand how mutations in the androgen receptor can alter its interaction with steroids, leading to changes in their agonistic or antagonistic effects. nih.gov These simulations can help elucidate the molecular basis for the activity of gonane derivatives and guide the design of new compounds with improved properties. rsc.org

Quantitative Structure-Activity Relationships (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgnih.gov QSAR models can be used to predict the activity of newly designed compounds before they are synthesized, thus saving time and resources in the drug discovery process. creative-biolabs.com

The development of a QSAR model typically involves the following steps:

Data Set Selection: A set of compounds with known biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors (physicochemical properties, topological indices, etc.) are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are used to build a model that correlates the descriptors with the biological activity. brieflands.com

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

QSAR studies have been successfully applied to various classes of steroids. For example, a QSAR model was developed for inhibitors of 5α-reductase, an important enzyme in steroid metabolism. nih.gov Another study developed a 3D-QSAR model for steroidal alkaloids with antitrypanosomal activity. nih.gov Such models can identify the key molecular features that contribute to the desired biological effect. For instance, a QSAR study on wogonin (B1683318) derivatives indicated that high solubility and low lipophilicity were favorable for their cytotoxic activities. nih.gov

For Gon-4-ene-3,17-dione, 10-methyl-, a QSAR model could be developed using a series of its derivatives with measured biological activities. This would allow for the prediction of the activity of new, unsynthesized derivatives and guide the design of compounds with enhanced therapeutic potential.

Biosynthesis and Natural Occurrence of Gonane Derivatives if Applicable to the Compound S Broader Context

Enzymatic Pathways in Steroidogenesis Leading to Gonane (B1236691) Structures

The biosynthesis of steroids is a testament to the precision of enzymatic catalysis, transforming simple precursors into complex, polycyclic structures. In eukaryotes, this process is oxygen-dependent and begins with the cyclization of squalene. unam.mx The formation of the characteristic four-ring steroid nucleus, known as the gonane or sterane skeleton, is a pivotal step. wikipedia.org

The core of steroidogenesis involves a series of enzymes, primarily from the cytochrome P450 superfamily and hydroxysteroid dehydrogenases. nih.gov These enzymes work in concert to introduce oxygen atoms and modify functional groups on the steroid scaffold. For instance, the conversion of cholesterol to the primary sex hormones, testosterone (B1683101) and estradiol, involves multiple enzymatic steps. wikipedia.org

While most naturally occurring steroids possess a methyl group at the C10 position (part of the androstane (B1237026) and pregnane (B1235032) series), the synthesis of 19-nor-steroids, which lack this methyl group, is also a significant area of research and pharmaceutical development. wikipedia.orggoogle.com The removal or absence of this C19 methyl group, as seen in compounds like nandrolone (B1676933) (19-nortestosterone), alters the steroid's three-dimensional structure and biological activity. unam.mxnih.gov

The synthesis of steroids with a 10α-methyl group, as specified in the subject compound, presents a significant synthetic challenge because natural steroids typically feature a 10β-methyl group. nih.govresearchfloor.org Chemo-enzymatic strategies are being explored to overcome this hurdle, utilizing microbial transformations to create key intermediates for the synthesis of these valuable compounds. nih.govresearchfloor.org

Microbial Degradation of Related Steroids

Microorganisms play a critical role in the global carbon cycle by degrading a wide range of organic compounds, including steroids. wikipedia.orgnih.gov The recalcitrant nature of the steroid nucleus makes its degradation a complex process, primarily carried out by bacteria. wikipedia.org

Two primary oxygen-dependent degradation pathways have been characterized in aerobic bacteria: the 9,10-seco pathway for androgens and the 4,5-seco pathway for estrogens. nih.gov Under anaerobic conditions, a 2,3-seco pathway is utilized by denitrifying bacteria. nih.gov These pathways involve the enzymatic cleavage of the steroid rings, breaking down the complex structure into smaller, more readily metabolizable molecules.

The microbial degradation of synthetic steroids, such as those used in pharmaceuticals, is an area of active research due to their potential environmental impact. nih.gov Studies on the microbial transformation of 19-nor-steroids have shown that various microorganisms can modify these compounds, for example, through hydroxylation. researchfloor.org This highlights the metabolic versatility of microbes and their potential application in bioremediation and the synthesis of novel steroid derivatives. researchfloor.orgnih.gov For instance, the introduction of a hydroxyl group at the 11α-position of 13-ethyl-gon-4-ene-3,17-dione by Metarhizium anisopliae is a key step in the synthesis of the contraceptive desogestrel. nih.gov

Future Research Directions and Unresolved Questions in Gon 4 Ene 3,17 Dione, 10 Methyl Chemistry and Biology

Advancements in Stereocontrolled Synthesis of Complex Gonanes

The precise three-dimensional arrangement of atoms in a steroid nucleus is critical to its biological activity. The synthesis of complex gonanes like Gon-4-ene-3,17-dione, 10-methyl-, with its specific stereochemistry, presents significant challenges. Future research in this area will likely focus on developing more efficient and highly stereoselective synthetic routes.

Key areas for advancement include the use of novel catalytic methods, such as transition metal-mediated catalysis, asymmetric catalysis, and organocatalysis, which have shown promise in the synthesis of other complex steroids. nih.gov These methods could offer pathways to install the C-10 methyl group with high stereocontrol, a crucial step in the synthesis of this particular compound. cdnsciencepub.comresearchgate.net Furthermore, chemo-enzymatic strategies, which combine the selectivity of enzymes with the versatility of chemical synthesis, could provide more sustainable and efficient routes to produce Gon-4-ene-3,17-dione, 10-methyl- and its derivatives. nih.gov

A significant challenge that remains is the development of synthetic methods that are not only stereoselective but also scalable, allowing for the production of sufficient quantities of the compound for extensive biological evaluation.

Exploration of Novel Biological Targets and Therapeutic Modalities

While the biological activities of many synthetic gonanes are well-documented, particularly their progestogenic effects, the specific targets and therapeutic potential of Gon-4-ene-3,17-dione, 10-methyl- remain largely unknown. nih.govnih.gov Future research should aim to identify the cellular and molecular targets of this compound and explore its potential therapeutic applications.

Given that it is a 19-norsteroid, a class of steroids known for a range of biological activities, it is plausible that Gon-4-ene-3,17-dione, 10-methyl- could interact with various steroid hormone receptors, including androgen and progesterone (B1679170) receptors. nih.govnih.gov Investigating its binding affinity and functional activity at these receptors is a critical first step. Beyond the classical nuclear receptors, research should also explore potential non-genomic mechanisms of action, which involve rapid signaling events initiated at the cell membrane. nih.govresearchgate.net

The exploration of novel therapeutic modalities could extend to areas where other synthetic steroids have shown promise, such as in the treatment of hormonal imbalances, neuroprotection, and as modulators of the immune system.

Development of Advanced Analytical Tools for In Situ and In Vivo Monitoring (non-human)